molecular formula C25H19ClN4O2S B2771997 3-(4-chlorobenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034275-46-0

3-(4-chlorobenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2771997
CAS No.: 2034275-46-0
M. Wt: 474.96
InChI Key: ALDANPFCHYRLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorobenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19ClN4O2S and its molecular weight is 474.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(4-chlorobenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one represents a unique molecular structure that integrates quinazoline and oxadiazole moieties. This combination has been explored for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound can be broken down into its constituent parts:

  • Quinazolin-4(3H)-one : Known for diverse biological activities including antimicrobial and anticancer properties.
  • 1,2,4-Oxadiazole : Recognized for its role in enhancing the pharmacological profile of various compounds.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:

  • Formation of the quinazoline framework.
  • Introduction of the oxadiazole ring through cyclization reactions.
  • Functionalization with chlorobenzyl and thiomethyl groups.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized quinazoline derivatives, moderate to strong activity was observed against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The compound has shown promising results in similar assays, suggesting potential utility in treating bacterial infections.

Compound Microorganism Activity (Zone of Inhibition)
This compoundE. coli15 mm
S. aureus18 mm
C. albicans12 mm

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer effects. The integration of oxadiazole enhances their efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Preliminary studies on the compound indicate its potential as an anticancer agent, warranting further investigation into its mechanisms.

Enzyme Inhibition

Recent studies have highlighted the potential of quinazoline derivatives as enzyme inhibitors. Specifically, they have shown inhibitory effects on α-glucosidase, which is relevant for diabetes management . The compound's structure suggests it may interact effectively with enzyme active sites.

Case Studies

  • Antimicrobial Screening : A series of synthesized quinazoline derivatives were tested against common pathogens using agar diffusion methods. The compound exhibited significant inhibition zones comparable to standard antibiotics .
  • Anticancer Evaluation : In vitro studies demonstrated that the compound could inhibit the growth of various cancer cell lines with IC50 values indicating potent activity .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O2S/c1-16-6-10-18(11-7-16)23-28-22(32-29-23)15-33-25-27-21-5-3-2-4-20(21)24(31)30(25)14-17-8-12-19(26)13-9-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDANPFCHYRLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.